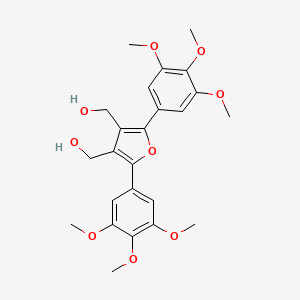
3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of furans Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3,4-Furandimethanol with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandimethanol: A simpler furan derivative with hydroxymethyl groups.
3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: A related compound with a tetrahydrofuran ring.
Uniqueness
3,4-Furandimethanol, 2,5-bis(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern and the presence of two trimethoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
189568-85-2 |
|---|---|
Molecular Formula |
C24H28O9 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,5-bis(3,4,5-trimethoxyphenyl)furan-3-yl]methanol |
InChI |
InChI=1S/C24H28O9/c1-27-17-7-13(8-18(28-2)23(17)31-5)21-15(11-25)16(12-26)22(33-21)14-9-19(29-3)24(32-6)20(10-14)30-4/h7-10,25-26H,11-12H2,1-6H3 |
InChI Key |
SWHSFFLMRFQGKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















